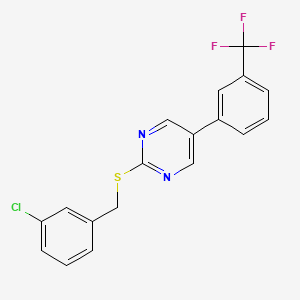

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Description

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and at the 2-position with a 3-chlorobenzylthio moiety.

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N2S/c19-16-6-1-3-12(7-16)11-25-17-23-9-14(10-24-17)13-4-2-5-15(8-13)18(20,21)22/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCADQUXKLFFGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced aromatic rings.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Antifungal Properties

Research indicates that compounds with similar structural motifs exhibit antifungal properties by inhibiting key enzymes involved in fungal metabolism. For instance, the compound has shown effectiveness against various fungal pathogens by targeting succinate dehydrogenase (SDH), which is crucial for mitochondrial respiration in fungi. The following table summarizes the antifungal activity of related compounds:

| Compound Name | Target Pathogen | EC50 (µg/mL) |

|---|---|---|

| Compound A | Botrytis cinerea | 14.44 |

| Compound B | Fusarium graminearum | <25 |

These findings suggest that the trifluoromethyl group enhances the compound's potency against fungal pathogens, making it a candidate for agricultural applications as a fungicide.

Anticancer Activity

The anticancer potential of 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide has also been investigated. In vitro studies indicate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 glioblastoma cells. Key findings include:

- IC50 Values : Approximately 25.72 ± 3.95 µM against MCF-7 cell lines.

- Mechanism of Action : Flow cytometry results demonstrate that the compound accelerates apoptosis in a dose-dependent manner, suggesting activation of intrinsic apoptotic pathways .

Synthetic Methodologies

The synthesis of 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide typically involves multi-step synthetic routes. One common approach includes:

- Formation of the Pyrimidine Ring : Utilizing appropriate precursors and reaction conditions.

- Introduction of the Chlorobenzyl Group : Achieved through nucleophilic substitution reactions.

- Addition of the Trifluoromethyl Phenyl Group : This step often involves electrophilic aromatic substitution or similar methodologies.

These methods highlight the compound's synthetic complexity and potential for modification, allowing for the exploration of various derivatives with enhanced biological activities .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

- A study published in the New Journal of Chemistry reported on derivatives with similar structures demonstrating significant antifungal activity against Botrytis cinerea and Fusarium graminearum, supporting its potential use in crop protection .

- Another investigation focused on its anticancer properties, revealing that modifications to the structure could lead to improved potency against specific cancer cell lines, emphasizing the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide involves its interaction with molecular targets through its aromatic rings and sulfide linkage. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrimidine core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Key Compounds :

4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide (CAS 339101-83-6)

Table 1: Substituent Effects on Pyrimidinyl Sulfides

| Compound | Substituent | Electronic Effect | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|---|---|

| 4-Methylbenzyl analog | 4-CH₃ | Electron-donating | ~360.3 | Higher hydrophobicity |

| 3-Chlorobenzyl analog | 3-Cl | Electron-withdrawing | ~380.8 | Enhanced electrophilicity |

Variations in the Sulfide Side Chain

Key Compounds :

2-(Allylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS 339101-29-0)

Table 2: Sulfide Side Chain Comparison

| Compound | Side Chain | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Allylsulfanyl analog | Allyl | 296.31 | Aliphatic, flexible chain |

| 3-Chlorobenzyl analog | Aromatic | ~380.8 | Rigid, π-π interactions |

Core Heterocycle and Aryl Group Modifications

Key Compounds :

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Core: Pyrazole (instead of pyrimidine)

- Properties: Pyrazole’s smaller ring size may reduce steric bulk but limit hydrogen-bonding opportunities compared to pyrimidine .

2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl ethyl sulfide (CAS 340741-04-0)

Table 3: Heterocycle and Aryl Group Impact

| Compound | Core | Aryl Group | Key Functional Difference |

|---|---|---|---|

| Pyrazole analog | Pyrazole | 3-CF₃-phenyl | Reduced hydrogen-bonding capacity |

| 3-Chlorobenzyl pyrimidinyl sulfide | Pyrimidine | 3-CF₃-phenyl | Enhanced binding versatility |

Research Findings and Implications

- Electron-Withdrawing vs.

- Biological Relevance : The trifluoromethyl group’s presence aligns with trends in medicinal chemistry, where CF₃ is often used to optimize pharmacokinetic properties .

- Synthetic Flexibility : Allyl and benzyl sulfide derivatives demonstrate the tunability of pyrimidinyl sulfides for applications ranging from agrochemicals to pharmaceuticals .

Biological Activity

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, also known by its CAS number 339101-99-4, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of 380.81 g/mol. The structure features a pyrimidine core substituted with a chlorobenzyl group and a trifluoromethyl phenyl moiety, which significantly influences its lipophilicity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide exhibits significant antimicrobial activity. Compounds with similar structural motifs have shown efficacy against various bacterial strains and fungi. For instance, the presence of the oxadiazole and triazole rings in related compounds is often linked to enhanced pharmacological properties, including anti-inflammatory and anticancer activities .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 1-(2-Chlorobenzyl)-3-(trifluoromethyl)phenylurea | Contains urea linkage | Antimicrobial |

| 5-(Trifluoromethyl)-1H-pyrazole | Pyrazole ring | Anti-inflammatory |

| 4-Chloro-N-(trifluoromethyl)benzamide | Amide linkage | Anticancer |

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors involved in microbial resistance mechanisms. Molecular docking studies suggest that it may bind to target sites within microbial cells, inhibiting their growth and proliferation .

Anticancer Activity

Research has indicated that compounds similar to 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide demonstrate anticancer properties. For example, pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. Notably, some compounds exhibit selectivity towards cancer cells while sparing normal cells, suggesting a therapeutic window for potential drug development .

Case Study: Inhibition of Tumor Growth

In a study involving MDA-MB-231 triple-negative breast cancer cells, related compounds showed significant inhibition of cell proliferation with IC50 values ranging from 0.87 to 12.91 μM. These results indicate promising potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.